3-(5-Carbamoyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid
Overview
Description
3-(5-Carbamoyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Carbamoyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of urea with malonic acid derivatives under controlled conditions to form the tetrahydropyrimidine ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(5-Carbamoyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(5-Carbamoyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(5-Carbamoyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyrimidine derivatives and related structures such as barbiturates and pyrimidine nucleotides.
Uniqueness
What sets 3-(5-Carbamoyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid apart is its specific functional groups and the unique arrangement of atoms within its structure
Properties
IUPAC Name |
3-(5-carbamoyl-2,4-dioxopyrimidin-1-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O5/c9-6(14)4-3-11(2-1-5(12)13)8(16)10-7(4)15/h3H,1-2H2,(H2,9,14)(H,12,13)(H,10,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXBOGYHWRIZEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCC(=O)O)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501148678 | |
Record name | 1(2H)-Pyrimidinepropanoic acid, 5-(aminocarbonyl)-3,4-dihydro-2,4-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501148678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044713-63-3 | |
Record name | 1(2H)-Pyrimidinepropanoic acid, 5-(aminocarbonyl)-3,4-dihydro-2,4-dioxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2044713-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1(2H)-Pyrimidinepropanoic acid, 5-(aminocarbonyl)-3,4-dihydro-2,4-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501148678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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